molecular formula C12H11NO4 B3122349 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid CAS No. 303121-05-3

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid

Cat. No. B3122349
CAS RN: 303121-05-3
M. Wt: 233.22 g/mol
InChI Key: QCWQXUIPKUUXKJ-UHFFFAOYSA-N
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Description

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid is 1S/C12H11NO4/c1-2-17-9-5-3-4-7-10 (9)13-6-8 (11 (7)14)12 (15)16/h3-6H,2H2,1H3, (H,13,14) (H,15,16) .


Physical And Chemical Properties Analysis

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid is a powder at room temperature with a melting point of 269-270°C .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Antibacterial Properties : 8-Ethoxy derivatives of quinolones exhibit reduced side effects like phototoxicity and clonogenicity while maintaining significant antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria (Sánchez et al., 1995).
  • Synthesis and Activity of Derivatives : Novel α-amino acid functionalized quinolone derivatives, including those with ethoxy substituents, have been synthesized and found effective against Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

Antiviral and Antimicrobial Applications

  • HIV-1 Integrase Inhibition : Derivatives of ethoxy quinolones have shown effectiveness in inhibiting the processing and strand transfer reactions catalyzed by HIV-1 integrase (Ouali et al., 2000).
  • Antimicrobial Agents : A variety of novel derivatives of ethoxy quinolones have been synthesized, demonstrating potential as antimicrobial agents (Holla et al., 2006).

Other Applications

  • Photophysical Properties Study : Research on quinoline derivatives, including those with ethoxy substituents, has revealed insights into their photophysical behaviors, potentially useful in the development of novel photonic materials (Padalkar & Sekar, 2014).

Safety and Hazards

The safety information available indicates that 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid are not mentioned in the available resources, compounds containing the 8-Hydroxyquinoline moiety have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-9-5-3-4-7-10(9)13-6-8(11(7)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWQXUIPKUUXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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